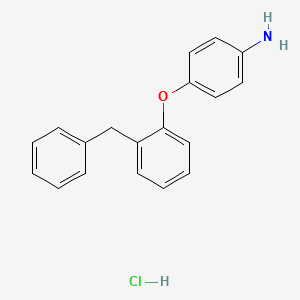
4-(2-Benzylphenoxy)aniline hydrochloride
説明
4-(2-Benzylphenoxy)aniline hydrochloride is a useful research compound. Its molecular formula is C19H18ClNO and its molecular weight is 311.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(2-Benzylphenoxy)aniline hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of aniline derivatives, characterized by a benzyl group attached to a phenoxy moiety. Its chemical structure can be represented as follows:
This compound exhibits unique properties that may contribute to its biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Some proposed mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as cyclooxygenase (COX) and topoisomerases, which are critical in cancer cell proliferation and inflammation .
- Antimicrobial Activity : The compound's structure suggests potential activity against bacterial and viral pathogens, particularly through interference with their metabolic pathways .
- Antioxidant Properties : The presence of phenolic groups may confer antioxidant capabilities, protecting cells from oxidative stress .
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar aniline derivatives. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines, including colon cancer cells. In vitro assays revealed IC50 values ranging from 2.95 µM to 10.94 µM for related compounds, indicating promising efficacy .
Antimicrobial Efficacy
Research has indicated that derivatives of 4-(2-Benzylphenoxy)aniline exhibit antimicrobial properties. A study on similar compounds showed minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis ranging from 2.7 µM to 5.8 µM, suggesting potential as anti-tuberculosis agents .
Case Studies
- Colon Cancer Treatment : A study involving a derivative similar to this compound demonstrated a tumor inhibition rate of 53.7% in xenograft models, outperforming other tested compounds . This highlights the compound's potential as an effective treatment option for colon cancer.
- Antiviral Activity : Another investigation into related compounds revealed notable antiviral activity against HIV-1, with specific structural modifications enhancing efficacy . This suggests that this compound could be explored further for antiviral applications.
Summary of Biological Activities
特性
IUPAC Name |
4-(2-benzylphenoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO.ClH/c20-17-10-12-18(13-11-17)21-19-9-5-4-8-16(19)14-15-6-2-1-3-7-15;/h1-13H,14,20H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJNZQKYSMCUGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2OC3=CC=C(C=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185297-18-0 | |
| Record name | Benzenamine, 4-[2-(phenylmethyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185297-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















